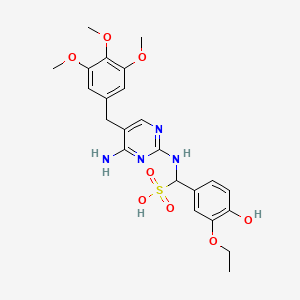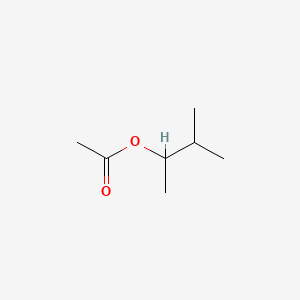
Triclacetamol
Vue d'ensemble
Description
Le triclacetamol est un dérivé trichloroacétylé de l’acétaminophène, connu pour son inhibition faible de la cyclo-oxygénase et possédant des activités analgésiques et antipyrétiques en tant qu’anti-inflammatoire non stéroïdien (AINS). Il agit comme un agent anti-inflammatoire et favorise l’excrétion de l’acide urique .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : Le triclacetamol est synthétisé par trichloroacétylation de l’acétaminophène. La réaction implique l’acétylation du 4-aminophénol avec du chlorure de trichloroacétyle sous des conditions de température contrôlées. La réaction se déroule généralement comme suit :
Étape 1 : Dissoudre le 4-aminophénol dans un solvant approprié tel que le dichlorométhane.
Étape 2 : Ajouter goutte à goutte du chlorure de trichloroacétyle à la solution en maintenant la température en dessous de 10 °C.
Étape 3 : Agiter le mélange réactionnel pendant plusieurs heures à température ambiante.
Étape 4 : Isoler le produit par filtration et le purifier par recristallisation.
Méthodes de production industrielle : La production industrielle du this compound suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l’utilisation de réacteurs industriels et un contrôle précis des conditions réactionnelles pour garantir un rendement et une pureté élevés. Le produit est ensuite soumis à des mesures de contrôle qualité rigoureuses pour répondre aux normes pharmaceutiques.
Analyse Des Réactions Chimiques
Types de réactions : Le triclacetamol subit diverses réactions chimiques, notamment :
Oxydation : Le this compound peut être oxydé pour former les quinones correspondantes.
Réduction : Il peut être réduit pour former des amines.
Substitution : Des réactions de substitution halogénée peuvent se produire, conduisant à la formation de différents dérivés.
Réactifs et conditions courants :
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d’hydrogène.
Réduction : Des agents réducteurs tels que le borohydrure de sodium et l’hydrure de lithium et d’aluminium sont utilisés.
Substitution : Des agents halogénants comme le chlore ou le brome sont employés dans des conditions contrôlées.
Principaux produits :
Oxydation : Dérivés de la quinone.
Réduction : Dérivés aminés.
Substitution : Dérivés halogénés.
4. Applications de la recherche scientifique
Le this compound a un large éventail d’applications de recherche scientifique, notamment :
Chimie : Utilisé comme composé modèle pour étudier les effets de la trichloroacétylation sur les amines aromatiques.
Biologie : Étudié pour ses propriétés anti-inflammatoires et analgésiques dans divers essais biologiques.
Médecine : Exploré pour son utilisation potentielle comme AINS avec des effets secondaires gastro-intestinaux réduits par rapport aux AINS traditionnels.
Industrie : Utilisé dans la synthèse d’autres composés pharmaceutiques et comme intermédiaire dans la synthèse organique.
Applications De Recherche Scientifique
Triclacetamol has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the effects of trichloroacetylation on aromatic amines.
Biology: Investigated for its anti-inflammatory and analgesic properties in various biological assays.
Medicine: Explored for its potential use as an NSAID with reduced gastrointestinal side effects compared to traditional NSAIDs.
Industry: Utilized in the synthesis of other pharmaceutical compounds and as an intermediate in organic synthesis.
Mécanisme D'action
Le triclacetamol exerce ses effets principalement par l’inhibition des enzymes cyclo-oxygénases, qui sont impliquées dans la synthèse des prostaglandines. En inhibant ces enzymes, le this compound réduit la production de prostaglandines, ce qui entraîne une diminution de l’inflammation et de la douleur. En outre, il favorise l’excrétion de l’acide urique, ce qui peut aider dans des conditions comme la goutte .
Composés similaires :
Acétaminophène : Le composé parent du this compound, connu pour ses propriétés analgésiques et antipyrétiques.
Ibuprofène : Un autre AINS avec des effets anti-inflammatoires similaires, mais une structure chimique et un profil d’effets secondaires différents.
Aspirine : Un AINS largement utilisé avec des propriétés anti-inflammatoires, analgésiques et antipyrétiques.
Unicité du this compound : Le this compound est unique en raison de son groupe trichloroacétyle, qui lui confère des propriétés chimiques et pharmacologiques distinctes. Contrairement à l’acétaminophène, le this compound présente une inhibition faible de la cyclo-oxygénase et favorise l’excrétion de l’acide urique, ce qui le rend potentiellement utile dans le traitement de conditions comme la goutte.
Comparaison Avec Des Composés Similaires
Acetaminophen: The parent compound of triclacetamol, known for its analgesic and antipyretic properties.
Ibuprofen: Another NSAID with similar anti-inflammatory effects but different chemical structure and side effect profile.
Aspirin: A widely used NSAID with anti-inflammatory, analgesic, and antipyretic properties.
Uniqueness of this compound: this compound is unique due to its trichloroacetyl group, which imparts distinct chemical and pharmacological properties. Unlike acetaminophen, this compound exhibits weak cyclooxygenase inhibition and promotes uric acid excretion, making it potentially useful in treating conditions like gout.
Propriétés
IUPAC Name |
2,2,2-trichloro-N-(4-hydroxyphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl3NO2/c9-8(10,11)7(14)12-5-1-3-6(13)4-2-5/h1-4,13H,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTYKIFFNZLTOFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C(Cl)(Cl)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30212816 | |
| Record name | Triclacetamol [INN:DCF] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30212816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6340-87-0 | |
| Record name | Triclacetamol [INN:DCF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006340870 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Triclacetamol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50928 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Triclacetamol [INN:DCF] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30212816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TRICLACETAMOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L56P3532KI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



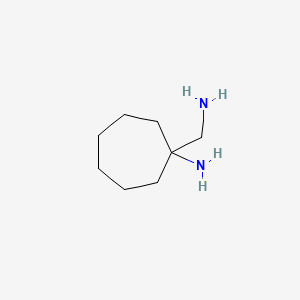
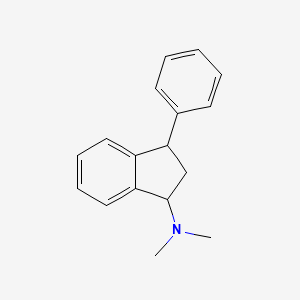
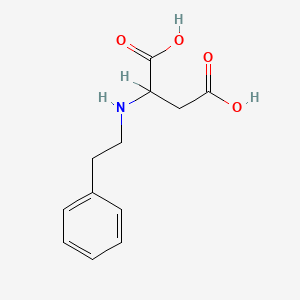
![4-[[3-[2-[2-[4-[(4-Chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]ethoxycarbonyl]-2-hydroxynaphthalen-1-yl]methyl]-3-hydroxynaphthalene-2-carboxylic acid](/img/structure/B1615815.png)
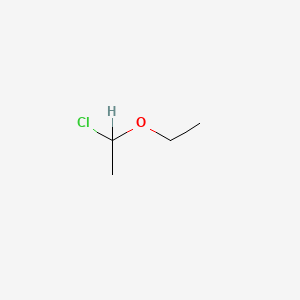
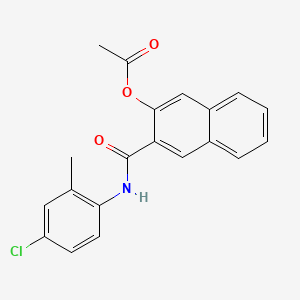

![1-[2-(2-Phenoxyphenoxy)propyl]pyrrolidine](/img/structure/B1615823.png)
